molecular formula C15H13ClN2O4S2 B2555736 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 1105206-50-5

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2555736
CAS No.: 1105206-50-5
M. Wt: 384.85
InChI Key: CFZSASXEACDKGH-UHFFFAOYSA-N
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Description

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorothiophene Group: This step involves the sulfonylation of a chlorothiophene derivative with a suitable sulfonyl chloride.

    Attachment of the Ethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where an ethoxyphenyl derivative is introduced to the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

    Substitution: The chlorothiophene and ethoxyphenyl groups may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: Possible applications as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and oxadiazole groups suggests potential for hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-((5-Chlorothiophen-2-yl)sulfonyl)-3-phenyl-1,2,4-oxadiazole
  • 5-((5-Bromothiophen-2-yl)sulfonyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Uniqueness

The unique combination of the chlorothiophene and ethoxyphenyl groups in 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole may confer distinct biological activities or physical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

The compound 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula for this compound is C18H15ClN4O5SC_{18}H_{15}ClN_{4}O_{5}S, with a molecular weight of approximately 499.0 g/mol. The presence of the chlorothiophene group and the oxadiazole ring contributes to its unique biological profile.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-70.65Induction of apoptosis
HeLa2.41Cell cycle arrest
PANC-11.50Inhibition of HDAC

The compound's ability to induce apoptosis in cancer cells has been linked to increased expression of p53 and activation of caspase pathways, suggesting that it may function as a potent anticancer agent .

Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production in macrophages, thereby reducing inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various oxadiazole derivatives, including our compound of interest, researchers found that at concentrations ranging from 10 µM to 100 µM, significant cell death was observed in MCF-7 and HeLa cell lines. The study utilized flow cytometry to analyze apoptosis rates and confirmed that the mechanism involved mitochondrial dysfunction leading to caspase activation .

Study 2: In Vivo Efficacy

In vivo studies involving animal models have shown promising results regarding the efficacy of oxadiazole derivatives in tumor reduction. The administration of the compound at a dose of 10 mg/kg resulted in a significant decrease in tumor volume compared to control groups, indicating its potential as an effective therapeutic agent .

Properties

IUPAC Name

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S2/c1-2-21-11-5-3-10(4-6-11)15-17-13(22-18-15)9-24(19,20)14-8-7-12(16)23-14/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZSASXEACDKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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